3-hydroxy-4-(1H-1,2,4-triazol-1-yl)-5-(3,4,5-trimethoxyphenyl)-2-cyclohexen-1-one
Description
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Properties
IUPAC Name |
3-hydroxy-4-(1,2,4-triazol-1-yl)-5-(3,4,5-trimethoxyphenyl)cyclohex-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O5/c1-23-14-4-10(5-15(24-2)17(14)25-3)12-6-11(21)7-13(22)16(12)20-9-18-8-19-20/h4-5,7-9,12,16,22H,6H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPWCYIYURVIJFX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C2CC(=O)C=C(C2N3C=NC=N3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-Hydroxy-4-(1H-1,2,4-triazol-1-yl)-5-(3,4,5-trimethoxyphenyl)-2-cyclohexen-1-one is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound has the following chemical structure:
- Molecular Formula : C15H13N3O4
- Molecular Weight : 299.29 g/mol
- CAS Number : 860650-75-5
Anticancer Properties
Recent studies have indicated that derivatives of triazole compounds exhibit significant anticancer activities. The compound has been evaluated for its cytotoxic effects against various cancer cell lines:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF7 | 12.50 | Induction of apoptosis |
| NCI-H460 | 42.30 | Inhibition of tubulin polymerization |
| HepG2 | 17.82 | Cell cycle arrest |
The results suggest that the compound may induce apoptosis through the activation of caspases and inhibit microtubule formation, similar to other known tubulin inhibitors .
Antifungal Activity
The triazole moiety is well-known for its antifungal properties. In vitro studies have demonstrated that this compound exhibits potent antifungal activity against various strains of fungi:
| Fungal Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| Candida albicans | 8 |
| Aspergillus niger | 16 |
These findings indicate that the compound can disrupt fungal cell membrane integrity and inhibit ergosterol biosynthesis .
Antimicrobial Effects
In addition to its anticancer and antifungal properties, the compound has shown antimicrobial activity against several bacterial strains:
| Bacterial Strain | Zone of Inhibition (mm) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 12 |
This suggests a potential application in treating bacterial infections .
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzyme Activity : The triazole ring may interfere with enzyme functions critical for cancer cell survival.
- Microtubule Disruption : Similar to colchicine, it may inhibit tubulin polymerization, leading to cell cycle arrest.
- Apoptosis Induction : Activation of apoptotic pathways through caspase activation has been observed in various studies.
Study on Anticancer Activity
A study conducted by researchers evaluated the anticancer effects of the compound on MCF7 breast cancer cells. The results indicated a significant reduction in cell viability at concentrations above 10 µM, with an observed increase in apoptotic cell populations as assessed by flow cytometry.
Study on Antifungal Efficacy
In another study focusing on antifungal activity, the compound was tested against clinical isolates of Candida species. The results showed that it effectively inhibited growth at low MIC values, supporting its potential as a therapeutic agent in treating fungal infections resistant to conventional treatments.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the potential of triazole derivatives, including the compound , as anticancer agents. Triazole rings are known to exhibit a range of pharmacological properties, including the ability to inhibit tumor growth. For example, compounds with similar structures have shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation .
| Compound | Activity | IC50 (µM) |
|---|---|---|
| 3-hydroxy-4-(1H-1,2,4-triazol-1-yl)-5-(3,4,5-trimethoxyphenyl)-2-cyclohexen-1-one | Anticancer | TBD |
| Related triazole compounds | Anticancer | Range from 0.07 to 9.35 |
Antimicrobial Properties
The compound's triazole moiety is associated with antimicrobial activity. Triazoles have been extensively studied for their ability to combat fungal infections and bacterial pathogens. The compound's structural similarity to established antifungals suggests potential efficacy against resistant strains of fungi and bacteria .
Fungicides
Triazole derivatives are widely used in agriculture as fungicides due to their ability to inhibit the biosynthesis of ergosterol in fungi. This mechanism disrupts fungal cell membrane integrity and function, making them effective against a variety of plant pathogens . The specific compound may be evaluated for its effectiveness in crop protection against fungal diseases.
Plant Growth Regulators
Research indicates that certain triazole compounds can act as plant growth regulators by modulating plant hormone levels and enhancing stress resistance. This application is particularly relevant for improving crop yields under adverse environmental conditions .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship of triazole derivatives is crucial for optimizing their efficacy. Modifications to the phenyl and cyclohexene moieties can significantly influence biological activity. For instance, variations in substituents on the phenyl ring can enhance or reduce anticancer and antimicrobial activities .
| Structural Features | Impact on Activity |
|---|---|
| Substituents on phenyl ring | Enhances or reduces activity |
| Triazole position | Critical for binding affinity |
Case Study 1: Anticancer Efficacy
A study investigated the anticancer properties of various triazole derivatives, including those structurally related to this compound. The results indicated that modifications to the cyclohexene ring improved selectivity towards cancer cells while minimizing toxicity to normal cells .
Case Study 2: Agricultural Use
Another research focused on the application of triazole compounds as fungicides in agricultural settings. The study demonstrated that specific derivatives exhibited potent antifungal activity against common crop pathogens, leading to improved crop health and yield under field conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
